![molecular formula C20H22O6 B13797231 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone CAS No. 55919-72-7](/img/structure/B13797231.png)
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetyl group attached to a phenyl ring. Its molecular formula is C18H20O5, and it has a molecular weight of 316.35 g/mol .
Métodos De Preparación
The synthesis of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 4,5-dimethoxybenzaldehyde.
Reaction Conditions: The key steps involve the formation of the intermediate compounds through reactions such as Friedel-Crafts acylation and subsequent methylation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings, using reagents like halogens or nitrating agents
Aplicaciones Científicas De Investigación
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development, particularly for its pharmacological properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation
Comparación Con Compuestos Similares
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone can be compared with similar compounds:
Similar Compounds: Examples include 1-(2,5-dimethoxyphenyl)ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, and 1-(3,5-difluorophenyl)ethanone.
Uniqueness: The presence of multiple methoxy groups and an acetyl group distinguishes it from other similar compounds, contributing to its unique chemical and biological properties .
Propiedades
Número CAS |
55919-72-7 |
|---|---|
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-[3-(5-acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone |
InChI |
InChI=1S/C20H22O6/c1-11(21)13-7-15(19(25-5)17(9-13)23-3)16-8-14(12(2)22)10-18(24-4)20(16)26-6/h7-10H,1-6H3 |
Clave InChI |
UFABOERRPFSOJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)OC)OC)C2=C(C(=CC(=C2)C(=O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


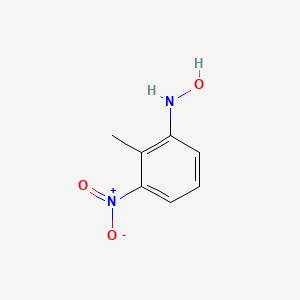
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

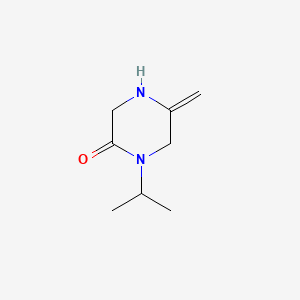
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
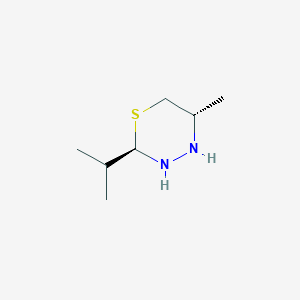
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
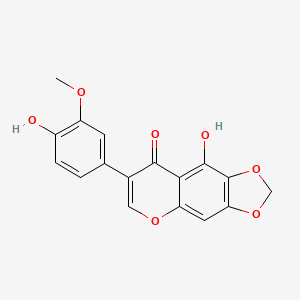
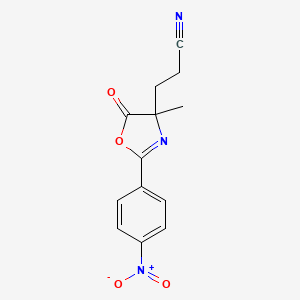
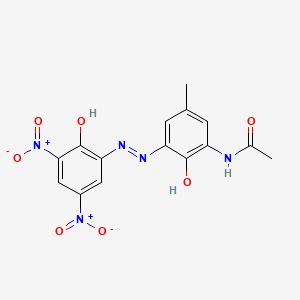
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
